N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Overview
Description
Mechanism of Action
Target of Action
Normethyl Fentanyl, also known as (+/-)-cis-3-Methyl norfentanyl, is an analog and metabolite of fentanyl . It primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
Normethyl Fentanyl binds to the mu-opioid receptors, which are coupled to G-proteins . The activation of these receptors causes GTP to be exchanged for GDP on the G-proteins, which in turn downregulates adenylate cyclase, reducing concentrations of cAMP . This reduction in cAMP decreases the cAMP-dependent influx of calcium ions .
Biochemical Pathways
The metabolism of Normethyl Fentanyl generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . These metabolic reactions can lead to the formation of various metabolites, including inactive ones . The presence of these metabolites can be crucial for confirming the uptake of such compounds .
Pharmacokinetics
The fundamental pharmacokinetic properties of any drug, including Normethyl Fentanyl, are the rate and extent of distribution in the body and the rate and route(s) of elimination from the body . Fentanyl, from which Normethyl Fentanyl is derived, has an extensive extravascular distribution, a medium to high total body clearance, and a low renal clearance . It undergoes first-pass metabolism via cytochrome P450 3A .
Result of Action
The primary result of Normethyl Fentanyl’s action is potent analgesia, similar to morphine but to a greater extent . This is due to its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Normethyl Fentanyl. For instance, its high lipophilicity allows it to cross quickly between plasma and central nervous target sites . Moreover, environmental contamination incidents related to illicit fentanyl activities pose unique risks . Decontamination studies are being conducted to assess the effectiveness of various techniques .
Biochemical Analysis
Biochemical Properties
Normethyl Fentanyl interacts with various biomolecules, primarily the μ-opioid receptor (mOR), a class A G protein-coupled receptor . It binds to mOR, leading to a series of biochemical reactions that result in strong analgesic responses . The binding of Normethyl Fentanyl to mOR is believed to involve a salt-bridge binding mode common to morphinan opiates .
Cellular Effects
Normethyl Fentanyl exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease breathing frequency initially, followed by a sustained increase in tidal volume, total ventilation, and blood pressure, with a reduced heart rate for over 90 minutes .
Molecular Mechanism
The molecular mechanism of action of Normethyl Fentanyl involves its binding to the μ-opioid receptor (mOR). This binding triggers a series of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Notably, Normethyl Fentanyl can move deeper and form a stable hydrogen bond with the conserved His2976.52, which has been suggested to modulate mOR’s ligand affinity and pH dependence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Normethyl Fentanyl change over time. It has been observed that fentanyl induces a rapid, dose-dependent decrease in oxygen in the brain, followed by a more delayed and prolonged increase in glucose . These changes indicate the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Normethyl Fentanyl vary with different dosages in animal models. Studies have shown that it induces decreases in breathing frequency in the first few minutes post-injection, but then leads to a sustained increase in tidal volume, total ventilation, and blood pressure with a reduced heart rate for over 90 minutes .
Metabolic Pathways
Normethyl Fentanyl is involved in several metabolic pathways. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Transport and Distribution
Normethyl Fentanyl is transported and distributed within cells and tissues. It is smuggled across the U.S.-Mexico border in low concentration, high-volume loads . The transport and distribution of Normethyl Fentanyl are influenced by various factors, including its chemical structure and the presence of transporters or binding proteins .
Preparation Methods
The synthesis of N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide involves several steps. One common method includes the treatment of synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60°C for 3 hours in dichloromethane . This process yields two products from one fentanyl molecule, aiding in the detection and identification of the original opioid . Industrial production methods often involve optimized synthesis routes to produce high yields of fentanyl and its analogs .
Chemical Reactions Analysis
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into other derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, often involving reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the treatment with TrocCl results in the formation of a trichloroethoxycarbonyl-tagged product .
Scientific Research Applications
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used in the synthesis of fentanyl and its analogs, aiding in the development of new synthetic opioids.
Biology: Research on this compound helps in understanding the metabolic pathways of fentanyl and its analogs.
Industry: It is used in the production of fentanyl for medical and research purposes.
Comparison with Similar Compounds
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide is compared with other similar compounds, such as:
Fentanyl: A highly potent synthetic opioid used for pain management.
Carfentanil: An extremely potent analog used as a tranquilizer for large animals.
Methoxyacetylfentanyl: A novel synthetic opioid with similar effects to fentanyl.
Cyclopropylfentanyl: Another potent analog with similar pharmacological properties.
This compound is unique due to its role as a metabolite and precursor in the synthesis of fentanyl, making it a crucial compound in the study of synthetic opioids .
Properties
IUPAC Name |
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORAZISQPSCHR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037330 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33794-42-2 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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